molecular formula C20H17N3 B5756448 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone CAS No. 36132-18-0

9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone

Cat. No. B5756448
CAS RN: 36132-18-0
M. Wt: 299.4 g/mol
InChI Key: SLCLQCCSZZPMMA-KGENOOAVSA-N
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Description

9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone, also known as MCCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of carbazole, which is a heterocyclic aromatic compound commonly found in nature. MCCP has been synthesized using various methods, and its applications in scientific research have been explored extensively.

Mechanism of Action

The mechanism of action of 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone involves the formation of a complex between the compound and the metal ion. This complex can then be detected using fluorescence spectroscopy, allowing for the quantification of metal ions in biological samples.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects, making it a valuable tool for scientific research. The compound has been shown to be non-toxic and non-cytotoxic, indicating that it can be used in a wide range of biological applications without causing harm to cells or tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone in laboratory experiments include its high selectivity for metal ions, its low toxicity, and its ease of synthesis. However, one limitation of using this compound is its relatively low quantum yield, which can limit its sensitivity in detecting metal ions.

Future Directions

There are several future directions for research involving 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone. One potential application is the use of this compound as a fluorescent probe for the detection of metal ions in living cells. Additionally, this compound could be used in the development of new sensors for the detection of environmental pollutants. Further research is needed to explore these and other potential applications of this compound in scientific research.

Synthesis Methods

9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone can be synthesized through several methods, including the reaction of 9-methylcarbazole-3-carbaldehyde with phenylhydrazine in the presence of an acid catalyst. Another method involves the reaction of 9-methylcarbazole-3-carbaldehyde with phenylhydrazine in the presence of a base catalyst. These methods have been optimized to yield high purity this compound for scientific research applications.

Scientific Research Applications

9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone has been extensively studied for its potential applications in scientific research. One of the most significant applications is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as copper, nickel, and zinc, making it a valuable tool for detecting these ions in biological samples.

properties

IUPAC Name

N-[(E)-(9-methylcarbazol-3-yl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3/c1-23-19-10-6-5-9-17(19)18-13-15(11-12-20(18)23)14-21-22-16-7-3-2-4-8-16/h2-14,22H,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCLQCCSZZPMMA-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=NNC3=CC=CC=C3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=N/NC3=CC=CC=C3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36132-18-0
Record name 9H-Carbazole-3-carboxaldehyde, 9-methyl-, phenylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036132180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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